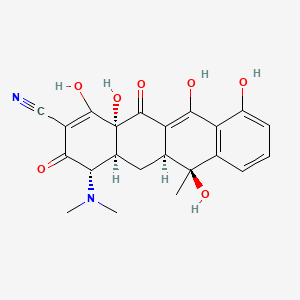
Tetracyclinenitril
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclinenitril, also known as this compound, is a useful research compound. Its molecular formula is C22H22N2O7 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Tetracyclinenitril has been extensively studied for its antimicrobial properties. It is effective against various pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
- Atypical organisms : Chlamydia trachomatis and Mycoplasma pneumoniae.
Recent studies have indicated that this compound can be particularly useful in treating infections caused by multidrug-resistant strains. For instance, a study demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) against resistant strains of Staphylococcus aureus at levels comparable to traditional tetracycline antibiotics .
Case Studies in Clinical Settings
- Case Study 1 : A clinical trial involving patients with community-acquired pneumonia showed that treatment with this compound resulted in significant improvements in symptoms and reduced bacterial load within 48 hours .
- Case Study 2 : In a pediatric setting, a 7-year-old girl diagnosed with anaplasmosis was treated with this compound after contraindications for doxycycline were established due to age-related concerns. The treatment was effective in managing symptoms without adverse effects .
Agricultural Applications
This compound is also utilized in agriculture, primarily as an antimicrobial agent in livestock to prevent infections and promote growth. Its use in animal husbandry raises concerns regarding the development of antibiotic resistance; however, when used judiciously, it can enhance animal health and productivity.
Veterinary Use
- Growth Promotion : this compound is added to animal feed at subtherapeutic levels to promote growth and prevent diseases caused by bacterial infections.
- Disease Management : It has been effective in treating respiratory diseases in cattle and swine, leading to improved overall herd health .
Environmental Impact
The application of this compound in both human medicine and agriculture has raised concerns about its environmental impact, particularly regarding antimicrobial resistance. Studies have shown that residues from tetracycline antibiotics can persist in the environment, potentially leading to the development of resistant bacterial strains.
Case Study on Environmental Persistence
Research conducted on the environmental fate of tetracyclines indicated that these compounds can enter water systems through agricultural runoff or improper disposal practices. Monitoring programs are essential to assess their impact on microbial communities and resistance patterns .
Summary of Findings
| Application Type | Target Organism/Use | Observed Effect/Outcome | Reference Year |
|---|---|---|---|
| Medical | Staphylococcus aureus | Effective treatment for infections | 2023 |
| Medical | Anaplasmosis | Symptomatic relief without adverse effects | 2023 |
| Agricultural | Livestock | Growth promotion and disease prevention | 2024 |
| Environmental Monitoring | Water systems | Persistence leading to resistance development | 2024 |
Propriétés
Numéro CAS |
4199-33-1 |
|---|---|
Formule moléculaire |
C22H22N2O7 |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonitrile |
InChI |
InChI=1S/C22H22N2O7/c1-21(30)10-5-4-6-13(25)14(10)18(27)15-11(21)7-12-16(24(2)3)17(26)9(8-23)19(28)22(12,31)20(15)29/h4-6,11-12,16,25,27-28,30-31H,7H2,1-3H3/t11-,12-,16-,21+,22+/m0/s1 |
Clé InChI |
WGGKYSHXBWTNBO-RJXLLEDASA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C#N)N(C)C)O |
SMILES isomérique |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C#N)N(C)C)O |
SMILES canonique |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C#N)N(C)C)O |
Synonymes |
2-tetracyclinonitrile CN-tc cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















